Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate is an organic compound with the molecular formula C13H15NO4 It is a derivative of benzoic acid and is characterized by the presence of an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate typically involves the esterification of 2-aminobenzoic acid with ethyl oxalyl chloride, followed by methylation. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an organic solvent like dichloromethane to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}benzoate
- Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate
- Methyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]benzoate
Uniqueness
Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate is unique due to its specific ester functional group and the presence of an ethoxy substituent. These structural features confer distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
CAS No. |
194278-12-1 |
---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate |
InChI |
InChI=1S/C12H15NO4/c1-3-17-11(14)8-13-10-7-5-4-6-9(10)12(15)16-2/h4-7,13H,3,8H2,1-2H3 |
InChI Key |
XSCSFUVUTVKJJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.